molecular formula C12H14O4 B8331086 1,3-Diacetoxy-5-ethylbenzene

1,3-Diacetoxy-5-ethylbenzene

Cat. No. B8331086
M. Wt: 222.24 g/mol
InChI Key: NHPZDKHYSCDNIY-UHFFFAOYSA-N
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Patent
US06048842

Procedure details

3,5-Diacetoxystyrene (580 mg) is dissolved in a mixture of ethyl acetate (6 ml) and ethanol (2 ml), and the mixture is subjected to catalytic reduction with using 10% palladium-carbon (51.4% aqueous, 50 mg) under atmospheric pressure. Two hours thereafter, the catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure. The residue is purified by silica gel column chromatography (solvent; hexane/ethyl acetate) to give 1,3-diacetoxy-5-ethylbenzene (450 mg).
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
50 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:6]=[C:7]([CH:10]=[C:11]([O:13][C:14](=[O:16])[CH3:15])[CH:12]=1)[CH:8]=[CH2:9])(=[O:3])[CH3:2]>C(OCC)(=O)C.C(O)C.[C].[Pd]>[C:1]([O:4][C:5]1[CH:6]=[C:7]([CH2:8][CH3:9])[CH:10]=[C:11]([O:13][C:14](=[O:16])[CH3:15])[CH:12]=1)(=[O:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
580 mg
Type
reactant
Smiles
C(C)(=O)OC=1C=C(C=C)C=C(C1)OC(C)=O
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
palladium-carbon
Quantity
50 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Two hours thereafter, the catalyst is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel column chromatography (solvent; hexane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC(=CC(=C1)CC)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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